2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as 2F5MSP-TMDD) is a novel boron-containing compound that has been studied for its potential applications in a variety of scientific research areas. 2F5MSP-TMDD is a member of the family of boronic acids, which are compounds that contain a boron atom covalently bonded to two oxygen atoms and two hydrogen atoms. These compounds have been studied extensively due to their ability to form strong bonds with a variety of other molecules, including carbohydrates and proteins.
Scientific Research Applications
Synthesis and Molecular Structure
The compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, closely related to the queried compound, has been synthesized using rhodium-catalyzed hydroboration and characterized through X-ray diffraction. This study contributes to understanding the molecular structure of such compounds (Coombs et al., 2006).
Inhibitory Activity Against Serine Proteases
2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, similar to the queried compound, have shown inhibitory activity against serine proteases, including thrombin. This indicates potential biomedical applications of these compounds (Spencer et al., 2002).
Density Functional Theory (DFT) Studies
Studies involving similar compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have employed DFT for conformational analysis. These studies help in understanding the physicochemical properties of such compounds, which can be crucial for various applications (Huang et al., 2021).
Herbicide Properties
The introduction of fluorine atoms into compounds similar to the queried chemical has been shown to change their herbicidal properties significantly. This indicates the potential application of such compounds in agriculture and pest control (Hamprecht et al., 2004).
Polymer Synthesis
Compounds of a similar nature have been used in polymerization processes, such as the Suzuki-Miyaura coupling polymerization. This indicates their potential application in creating polymers with specific characteristics (Yokozawa et al., 2011).
Electrochemical Properties
Research on sulfur-containing organoboron compounds related to the queried chemical has explored their electrochemical properties. These findings can be pivotal in developing new electrochemical applications (Tanigawa et al., 2016).
properties
IUPAC Name |
2-(2-fluoro-5-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)10-8-9(20(5,16)17)6-7-11(10)15/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZCAGDXMTWQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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